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Introduction
Tosyl isocyanate (TsNCO) is a versatile and highly reactive reagent in organic synthesis. Its

electrophilic nature, combined with the activating and directing properties of the tosyl group,

makes it a valuable building block for the introduction of nitrogen-containing functionalities. In

recent years, palladium catalysis has emerged as a powerful tool to further expand the

synthetic utility of tosyl isocyanate, enabling novel transformations with high efficiency and

selectivity. These reactions are of significant interest to the pharmaceutical and agrochemical

industries for the construction of complex molecules with potential biological activity.

This document provides detailed application notes, experimental protocols, and mechanistic

insights into key palladium-catalyzed reactions involving tosyl isocyanate and its derivatives.

Application Note 1: Palladium(II)-Catalyzed Regio-
and Stereoselective Allylic Amination
Background and Application
The palladium(II)-catalyzed allylic amination of allylic alcohols with tosyl isocyanate provides a

direct and highly selective method for the synthesis of N-tosyl allylic amines.[1][2] This one-pot

reaction proceeds with remarkable regio- and stereoselectivity, yielding exclusively (E)-allylic

amines with substitution at the γ-position of the original allylic alcohol.[1] This transformation is
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particularly valuable as it avoids the formation of regioisomeric mixtures often encountered in

traditional palladium(0)-catalyzed allylic substitutions. The resulting N-tosyl allylic amines are

versatile intermediates in organic synthesis, serving as precursors to a wide range of nitrogen-

containing compounds, including amino alcohols, aziridines, and alkaloids.

Reaction Scheme
The reaction proceeds via an in-situ generated allylic N-tosylcarbamate, which then undergoes

a palladium(II)-catalyzed decarboxylative amination.

Data Presentation: Substrate Scope and Yields
The following table summarizes the substrate scope for the palladium(II)-catalyzed allylic

amination of various allylic alcohols with tosyl isocyanate. The reaction demonstrates broad

functional group tolerance and consistently high yields and selectivities.
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Entry
Allylic
Alcohol
Substrate

Product Yield (%)
Regioselect
ivity (γ:α)

Stereoselec
tivity (E:Z)

1
Cinnamyl

alcohol

N-(3-Phenyl-

2-

propenyl)tosy

lamide

96 >99:1 >99:1

2 Crotyl alcohol

N-(2-

Butenyl)tosyl

amide

92 >99:1 >99:1

3 1-Penten-3-ol

N-(1-Ethyl-2-

propenyl)tosy

lamide

88 >99:1 >99:1

4 Geraniol

N-(3,7-

Dimethyl-2,6-

octadienyl)tos

ylamide

85 >99:1 >99:1

5
3-Methyl-2-

buten-1-ol

N-(3-Methyl-

2-

butenyl)tosyla

mide

94 >99:1 >99:1

6 1-Hexen-3-ol

N-(1-Propyl-

2-

propenyl)tosy

lamide

89 >99:1 >99:1

Data compiled from representative literature examples.

Protocol 1: General Procedure for Pd(II)-Catalyzed
One-Pot Allylic Amination
Materials

Allylic alcohol (1.0 mmol, 1.0 equiv)
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Tosyl isocyanate (1.1 mmol, 1.1 equiv)

Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

Lithium bromide (LiBr, 4.0 mmol, 4.0 equiv)

Anhydrous Tetrahydrofuran (THF)

Anhydrous Dimethylformamide (DMF)

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add

the allylic alcohol (1.0 mmol) and anhydrous THF (5 mL).

Add tosyl isocyanate (1.1 mmol) dropwise to the stirred solution at room temperature.

Stir the reaction mixture for 20-30 minutes at room temperature. The formation of the

intermediate allylic N-tosylcarbamate can be monitored by thin-layer chromatography (TLC).

Once the formation of the carbamate is complete, remove the THF in vacuo.

To the residue, add anhydrous DMF (10 mL), palladium(II) acetate (0.05 mmol), and lithium

bromide (4.0 mmol).

Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the progress of the

reaction by TLC.

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory

funnel containing water (20 mL) and ethyl acetate (20 mL).

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate,

filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., hexane/ethyl acetate) to afford the pure N-tosyl allylic amine.

Mechanistic Visualization 1: Pd(II)-Catalyzed Allylic
Amination
The proposed catalytic cycle for the palladium(II)-catalyzed allylic amination involves an

aminopalladation-decarboxylation sequence.

Allylic N-Tosylcarbamate Aminopalladation

Pd(II) Catalyst

π-Allyl Pd(II) Intermediate

σ-Alkyl Pd(II) Complex

Coordination & Attack

Decarboxylation Product-Pd Complex-CO2

CO2

Catalyst Regeneration

N-Tosyl Allylic Amine

Click to download full resolution via product page

Caption: Proposed catalytic cycle for Pd(II)-catalyzed allylic amination.

Application Note 2: Palladium(0)-Catalyzed Tandem
Bis-allylation
Background and Application
The palladium(0)-catalyzed tandem bis-allylation of tosyl isocyanate is a three-component

coupling reaction that utilizes an allylstannane as the nucleophilic allyl source and an allyl

chloride as the electrophilic allyl source.[3][4][5] This reaction allows for the rapid construction

of N-tosyl-N,N-diallylated amides, which are valuable building blocks in organic synthesis. The
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regioselectivity of the reaction can be controlled by the appropriate choice of substituents on

the allylic partners.

Reaction Scheme
Data Presentation: Representative Examples and Yields
The following table presents representative examples of the palladium(0)-catalyzed tandem

bis-allylation of tosyl isocyanate.

Entry Allylstannane Allyl Chloride Product Yield (%)

1
Allyltributylstann

ane
Allyl chloride

N,N-Diallyl-p-

toluenesulfonami

de

78

2
Crotyltributylstan

nane
Allyl chloride

N-Allyl-N-(2-

butenyl)-p-

toluenesulfonami

de

72

3
Allyltributylstann

ane

Cinnamyl

chloride

N-Allyl-N-(3-

phenyl-2-

propenyl)-p-

toluenesulfonami

de

65

4
Methallyltributylst

annane
Methallyl chloride

N,N-Bis(2-

methylallyl)-p-

toluenesulfonami

de

81

Data compiled from representative literature examples.[3][4][5]

Protocol 2: General Procedure for Pd(0)-Catalyzed
Tandem Bis-allylation
Materials
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Tosyl isocyanate (1.0 mmol, 1.0 equiv)

Allyltributylstannane (1.2 mmol, 1.2 equiv)

Allyl chloride (1.5 mmol, 1.5 equiv)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

Anhydrous Toluene

Standard laboratory glassware and inert atmosphere setup

Procedure
To a flame-dried Schlenk tube under an inert atmosphere, add

tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

Add anhydrous toluene (5 mL) to the Schlenk tube.

Sequentially add the allyl chloride (1.5 mmol), allyltributylstannane (1.2 mmol), and finally

tosyl isocyanate (1.0 mmol) to the stirred solution at room temperature.

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction

progress by TLC.

After completion, cool the reaction to room temperature and concentrate in vacuo.

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate) to afford the N-tosyl-N,N-diallylated amide.

Mechanistic Visualization 2: Pd(0)-Catalyzed Bis-
allylation
The proposed mechanism involves the formation of an amphoteric bis-allylpalladium

intermediate.
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Pd(0)L_n

Oxidative Addition

Allyl-Cl

Allyl-SnBu3

Transmetalation

(π-Allyl)Pd(II)Cl(L_n)

Bis(π-allyl)Pd(II)(L_n)

- Bu3SnCl

Electrophilic Attack on TsNCO

TsNCO

[TsN(CO)-Allyl]-(π-Allyl)Pd(II)

Reductive Elimination

Catalyst Regeneration

TsN(Allyl)2

Click to download full resolution via product page

Caption: Proposed mechanism for tandem bis-allylation of tosyl isocyanate.
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Conclusion
Palladium-catalyzed reactions of tosyl isocyanate offer efficient and selective pathways for the

synthesis of valuable nitrogen-containing compounds. The allylic amination reaction provides a

superior method for the synthesis of γ-substituted (E)-N-tosyl allylic amines, while the tandem

bis-allylation enables the rapid assembly of N,N-diallylated tosylamides. The detailed protocols

and mechanistic insights provided herein are intended to facilitate the adoption and further

exploration of these powerful synthetic methods in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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